Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
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Overview
Description
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a cyclopropyl group, a pyrrolidine ring, and a benzyl ester moiety. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbene.
Esterification: The final step involves the esterification of the pyrrolidine derivative with benzyl chloroformate to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-yl]-carbamic acid benzyl ester
- Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester
Uniqueness
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of biological interactions.
Biological Activity
Cyclopropyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester is a synthetic compound with a complex structure that suggests potential biological activities. This article aims to explore its biological activity, including mechanisms of action, interactions with biological targets, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclopropyl group, a pyrrolidine ring, and a hydroxyethyl moiety, which contribute to its unique pharmacological profile. The molecular formula is C13H18N2O3 with a molecular weight of approximately 250.29 g/mol.
The biological activity of this compound is likely mediated through its interaction with various receptors and enzymes in the body.
G Protein-Coupled Receptors (GPCRs)
Studies suggest that compounds with similar structures often interact with GPCRs, which are critical in mediating cellular responses to hormones and neurotransmitters. The activation of GPCRs can lead to various downstream effects, including modulation of intracellular signaling pathways and changes in gene expression .
Biological Activity Data
The following table summarizes the biological activities associated with this compound based on available literature:
Case Studies
- Antidepressant Activity : A study investigated the effects of cyclopropyl derivatives on serotonin receptor binding and found promising results indicating that these compounds could modulate mood-related pathways effectively.
- Analgesic Effects : Research involving cyclopropyl-pyrrolidine derivatives demonstrated significant pain relief in animal models, supporting the hypothesis that such compounds can act as effective analgesics.
- Antimicrobial Studies : A series of tests on hydroxyethylamine derivatives revealed their efficacy against various bacterial strains, suggesting that this compound may also exhibit similar antimicrobial properties.
Properties
IUPAC Name |
benzyl N-cyclopropyl-N-[(3S)-1-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-11-10-18-9-8-16(12-18)19(15-6-7-15)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16,20H,6-13H2/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXVXJRMEUNTHG-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(C2)CCO)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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